
2,2,4-Trimethylcyclopentanone
Descripción general
Descripción
2,2,4-Trimethylcyclopentanone is a ketone with a cyclopentanone ring structure that is substituted with methyl groups at the 2, 2, and 4 positions. This compound is a key intermediate in the synthesis of various complex molecules and natural products. It is also used as a starting material for the synthesis of cyclopentanetriones and other cyclopentanone derivatives .
Synthesis Analysis
The synthesis of 2,2,4-Trimethylcyclopentanone and its derivatives can be achieved through various synthetic routes. One such method involves starting from commercially available ketones, such as 2,2,4-trimethylcyclopentanone itself, and involves polychlorination followed by dehydrochlorination in dimethylformamide and subsequent hydrolysis . Another approach to synthesizing related structures includes the reaction of trimethylsilyloxycyclopentene with ethyl propiolate in the presence of ZrCl4, leading to a [2+2] adduct, which can be further manipulated to obtain various cyclopentane derivatives .
Molecular Structure Analysis
The molecular structure of compounds related to 2,2,4-Trimethylcyclopentanone, such as 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol, has been elucidated using X-ray crystallography. These studies provide detailed information on the orientation of substituents around the cyclopentanone core and help in understanding the steric and electronic influences on the reactivity of these molecules .
Chemical Reactions Analysis
2,2,4-Trimethylcyclopentanone and its analogs undergo various chemical reactions that are useful in synthetic chemistry. For instance, the compound can be used in the synthesis of diquinane alcohols through a series of protection, cyclopropanation, and solvolytic cleavage steps . Additionally, the compound can be transformed into cyclopentanetriones through a sequence of chlorination and hydrolysis reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,4-Trimethylcyclopentanone derivatives are influenced by the substituents on the cyclopentanone ring. These properties include boiling points, melting points, solubility, and reactivity towards various reagents. The electron photoionization mass spectrometric methods have been used to study the dissociative ionization of related silacyclopentane compounds, providing insights into the fragmentation patterns and ionization energies, which are crucial for understanding the stability and reactivity of these molecules .
Aplicaciones Científicas De Investigación
Synthesis Applications
2,2,4-Trimethylcyclopentanone serves as a starting material in various chemical syntheses. It has been used in the efficient procedures for synthesizing 3,3,5-trimethyl-1,2,4-cyclopentanetrione, starting from commercially available ketones including 2,2,4-trimethylcyclopentanone. These methods involve polychlorination and dehydrochlorination followed by hydrolysis (Buyck et al., 1981). Additionally, 2,2,4-Trimethylcyclopentanone is utilized in the synthesis of complex organic compounds like fenchone and cis-2,2,5-trimethyl-3-vinylcyclopentanone, demonstrating its versatility in organic chemistry (Boyle et al., 1971).
Radiation Physics and Chemistry
In the field of radiation physics and chemistry, 2,2,4-trimethylpentane (related to 2,2,4-trimethylcyclopentanone) has gained attention due to its applications in medical imaging techniques. Studies on charged-particle interactions with this species, including total cross sections for positron scattering, contribute to improving the accuracy of current radiation detection devices and estimating charged-particle-induced damage in biomolecular systems (Chiari et al., 2014).
Pharmaceutical Research
2,2,4-Trimethylcyclopentanone is also a relevant compound in pharmaceutical research. Studies have shown that various alicyclic and acyclic compounds containing specific functional groups, related to 2,2,4-trimethylcyclopentanone, exhibit potent multidrug resistance reversal properties and selective toxicity to malignant cells (Das et al., 2007).
Safety And Hazards
2,2,4-Trimethylcyclopentanone is a highly flammable liquid and vapour . It may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life . Safety measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2,2,4-trimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-7(9)8(2,3)5-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXIBUIXCXSNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871359 | |
| Record name | 2,2,4-Trimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethylcyclopentanone | |
CAS RN |
28056-54-4 | |
| Record name | 2,2,4-Trimethylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28056-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2,2,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028056544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4-Trimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,2,4-trimethylcyclopentanone in organic synthesis?
A1: 2,2,4-Trimethylcyclopentanone serves as a crucial starting material in the multi-step synthesis of 3,3,5-trimethyl-1,2,4-cyclopentanetrione. [] This synthesis pathway highlights the versatility of 2,2,4-trimethylcyclopentanone as a building block for more complex cyclic molecules. The process involves polychlorination and dehydrochlorination reactions in dimethylformamide, ultimately leading to the target trione compound. []
Q2: Why is the synthesis of 3,3,5-trimethyl-1,2,4-cyclopentanetrione important?
A2: While the provided research [] focuses on the synthesis methodology rather than specific applications, the presence of three ketone groups within the cyclopentane ring suggests potential for 3,3,5-trimethyl-1,2,4-cyclopentanetrione to be a valuable intermediate in the synthesis of various organic compounds. Further research might explore its reactivity and potential applications in areas like pharmaceuticals or materials science.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




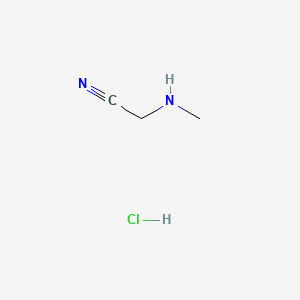

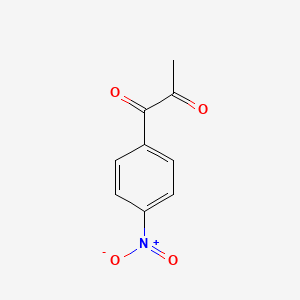
![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
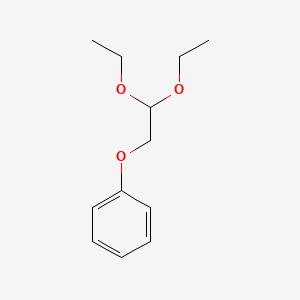
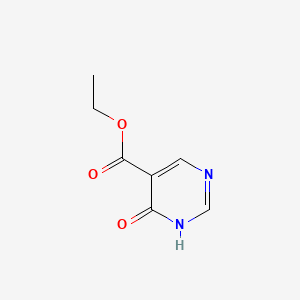
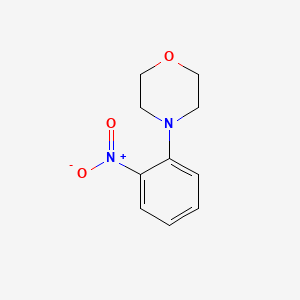
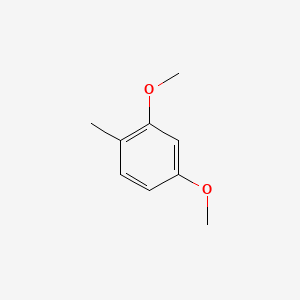

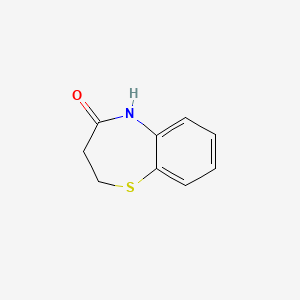
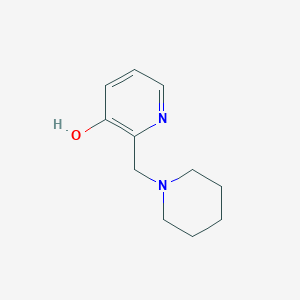
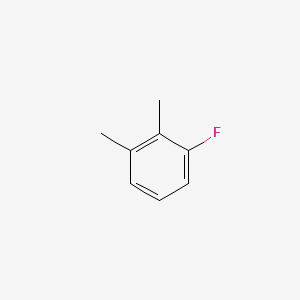
![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)